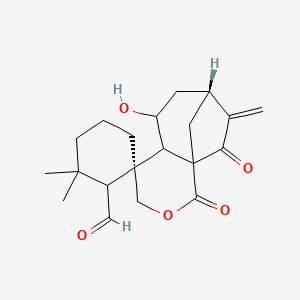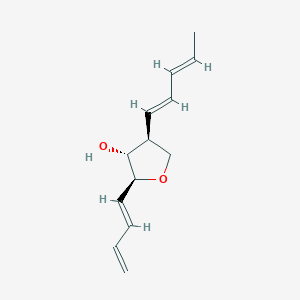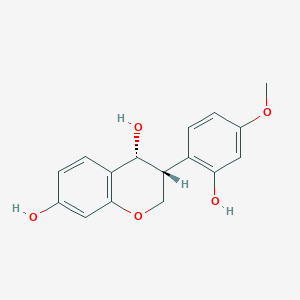
(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol is the diastereomer of 7,2'-dihydroxy-4'-methoxyisoflavanol that has 3R,4R-configuration. It is a (3R)-7,2'-dihydroxy-4'-methoxyisoflavanol and a member of (3R,4R)-4,2'-dihydroxyisoflavans.
Aplicaciones Científicas De Investigación
Antibacterial Activities
Isoflavonoids, including compounds structurally related to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol, have been studied for their antibacterial properties. A study on isoflavonoids from the roots of Erythrina zeyheri, which includes structurally similar compounds, revealed antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) by determining minimum inhibitory concentrations (Tanaka et al., 2003).
Antioxidant Abilities
Compounds similar to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol have been isolated from the roots of Indigofera stachyodes. These compounds, including flavonoids, were screened for their antioxidant abilities to scavenge DPPH and ABTS+. Some of these compounds exhibited remarkable scavenging activity (Lou et al., 2022).
Cytotoxic Activities
In a study on the constituents of Mexican propolis, new flavonoids structurally related to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol were isolated. These compounds showed in vitro preferential cytotoxicity against a PANC-1 human pancreatic cancer cell line, indicating potential for cancer research applications (Li et al., 2010).
Allelopathic Mechanisms
Isoflavonoids, with structural similarities to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol, have been identified in the root exudate of the legume Desmodium uncinatum. These compounds showed potential allelopathic mechanisms to prevent parasitism by the parasitic weed Striga hermonthica, suggesting their significance in ecological interactions and agricultural applications (Tsanuo et al., 2003).
Antifungal Properties
In the study of antifungal flavonoids from Hildegardia barteri, a new isoflavan, structurally similar to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol, demonstrated antifungal activity. This highlights the potential of such compounds in developing antifungal agents (Meragelman et al., 2005).
Propiedades
Nombre del producto |
(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol |
|---|---|
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
(3R,4R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol |
InChI |
InChI=1S/C16H16O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-7,13,16-19H,8H2,1H3/t13-,16-/m0/s1 |
Clave InChI |
YZBBUYKPTHDZHF-BBRMVZONSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)[C@@H]2COC3=C([C@@H]2O)C=CC(=C3)O)O |
SMILES canónico |
COC1=CC(=C(C=C1)C2COC3=C(C2O)C=CC(=C3)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264951.png)

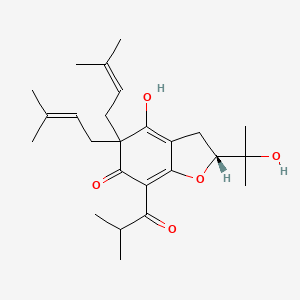
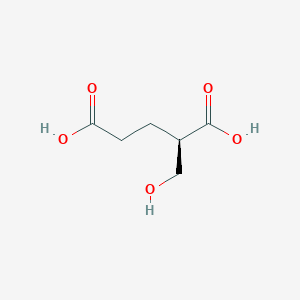

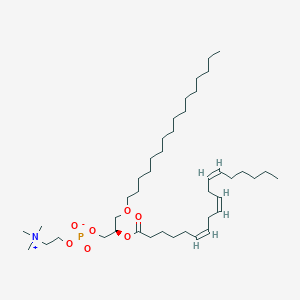
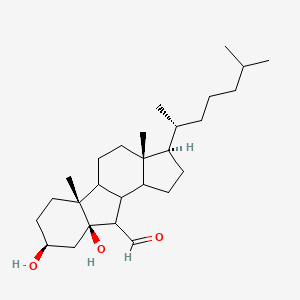
![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)
![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol](/img/structure/B1264963.png)

